7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile
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Overview
Description
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is part of the pyrazolopyridine family, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrrolidin-2-ones with isoamyl nitrite in the presence of glacial acetic acid to form 3-diazopyrrolidones. These intermediates then undergo a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to yield the desired pyrazolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines.
Scientific Research Applications
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as apixaban, act as direct inhibitors of activated factor X (FXa), a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in the treatment of thromboembolic disorders.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of FXa, used as an anticoagulant.
Other Pyrazolopyridines: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its derivatives, such as apixaban, highlight its potential in medicinal chemistry for developing new therapeutic agents.
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-oxo-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-3-5-4-1-2-9-7(12)6(4)11-10-5/h1-2H2,(H,9,12)(H,10,11) |
InChI Key |
LINWEUUJSDNFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NN2)C#N |
Origin of Product |
United States |
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